

# An In-depth Technical Guide on Letimide Hydrochloride (C14H19CIN2O3)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | Letimide Hydrochloride |           |
| Cat. No.:            | B1674776               | Get Quote |

Disclaimer: Publicly available scientific information on **Letimide Hydrochloride** is exceptionally scarce. This document synthesizes the limited data primarily from toxicological studies conducted in the early 1990s. A comprehensive technical guide covering aspects such as detailed mechanism of action, full pharmacological profile, and clinical data is not possible based on the current body of accessible literature. The information presented herein is intended for research and scientific professionals and should be interpreted with caution due to the significant gaps in knowledge.

#### Introduction

Letimide Hydrochloride is the hydrochloride salt of Letimide, a compound identified chemically as 3-[2-(diethylamino)ethyl]-1,3-benzoxazine-2,4-dione. Early research described Letimide as a cyclic derivative of salicylamide with analgesic properties, suggesting a pharmacological potency potentially greater than that of acetylsalicylic acid.[1] However, extensive research and clinical development of this compound do not appear to have been pursued, or at least are not widely published. This guide provides a summary of its chemical properties and the available preclinical safety data.

## **Chemical and Physical Properties**

**Letimide Hydrochloride** is a small molecule with the molecular formula C14H19ClN2O3. Its core structure is a 1,3-benzoxazine-2,4-dione moiety.



| Property          | Value                                                                     | Source             |
|-------------------|---------------------------------------------------------------------------|--------------------|
| Molecular Formula | C14H19CIN2O3                                                              | PubChem            |
| Molecular Weight  | 298.77 g/mol                                                              | PubChem            |
| IUPAC Name        | 3-[2-(diethylamino)ethyl]-1,3-<br>benzoxazine-2,4-<br>dione;hydrochloride | PubChem            |
| CAS Number        | 21791-39-9                                                                | PubChem            |
| Synonyms          | Letimide HCI, MA-1443                                                     | MedKoo Biosciences |

## **Preclinical Safety and Toxicology**

The most detailed available studies on **Letimide Hydrochloride** focus on its genotoxic and teratogenic potential. These studies were conducted in mice and in human lymphocyte cultures.

### **Genotoxicity Assessment**

Letimide was evaluated for its potential to induce chromosomal damage using the in vivo mouse bone marrow micronucleus test and in vitro assays on human lymphocytes.

In Vivo Mouse Bone Marrow Micronucleus Test A study was conducted to determine if Letimide induces the formation of micronuclei in the bone marrow cells of mice, which is an indicator of chromosomal damage.

- Test System: Male mice of the CD-1 strain.
- Dosing: Animals were administered Letimide intraperitoneally at doses of 50, 100, and 200 mg/kg body weight.
- Control Groups: A negative control group (vehicle) and a positive control group (cyclophosphamide, 40 mg/kg) were included.
- Sample Collection: Bone marrow smears were prepared 24 hours after administration of the test substance.



Analysis: Polychromatic erythrocytes (PCEs) were scored for the presence of micronuclei.
The ratio of PCEs to normochromatic erythrocytes (NCEs) was also calculated to assess bone marrow toxicity.

In Vitro Human Lymphocyte Chromosomal Aberration and Sister Chromatid Exchange (SCE) Assay This assay was performed to assess the clastogenic and genotoxic potential of Letimide on human chromosomes.

- Test System: Human lymphocyte cultures.
- Concentrations: Letimide was tested at concentrations of 250, 375, 500, and 625 μg/ml.
- Analysis:
  - Chromosomal Aberrations: Metaphase spreads were analyzed for structural and numerical chromosomal abnormalities.
  - Sister Chromatid Exchange (SCE): The frequency of exchanges between sister chromatids was determined.

| Assay                        | Test System       | Doses/Concentrati<br>ons     | Outcome                                                               |
|------------------------------|-------------------|------------------------------|-----------------------------------------------------------------------|
| Micronucleus Test            | Male CD-1 Mice    | 50, 100, 200 mg/kg<br>(i.p.) | No significant increase in micronucleated polychromatic erythrocytes. |
| Chromosomal<br>Aberrations   | Human Lymphocytes | 250, 375, 500, 625<br>μg/ml  | No significant increase in chromosomal aberrations.                   |
| Sister Chromatid<br>Exchange | Human Lymphocytes | 250, 375, 500, 625<br>μg/ml  | No significant increase in sister chromatid exchanges.                |



Based on these studies, Letimide was not found to be genotoxic under the tested conditions.

### **Teratogenicity Assessment**

The potential of Letimide to cause birth defects was evaluated in pregnant mice.

- Test System: Pregnant CD-1 mice.
- Dosing: Letimide was administered daily from day 6 to day 15 of gestation at doses of 50, 100, and 200 mg/kg/day.
- Evaluation: On day 18 of gestation, dams were sacrificed, and fetuses were examined for external, visceral, and skeletal malformations. Maternal toxicity was also assessed.

The available abstracts from these studies indicate that the teratogenic potential of Letimide was evaluated, but specific outcomes regarding malformations are not detailed in the readily accessible literature. The full study would be required for a complete understanding of these results.

## **Experimental Workflows (Graphviz)**

The following diagrams illustrate the general workflows for the key toxicological experiments described.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide on Letimide Hydrochloride (C14H19ClN2O3)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674776#letimide-hydrochloride-molecular-formula-c14h19cln2o3]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com